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Compound of Interest

Compound Name: T-1101 tosylate

Cat. No.: B10824487

T-1101 Tosylate: A Novel Mitotic Inhibitor
Overcoming Cross-Resistance

FOR IMMEDIATE RELEASE

Taipei, Taiwan — November 18, 2025 — Taivex Therapeutics’ novel oral mitotic inhibitor, T-1101
tosylate, demonstrates a promising profile in overcoming cross-resistance to conventional
mitotic inhibitors such as taxanes and vinca alkaloids. By targeting a distinct cellular
mechanism, T-1101 tosylate shows potent activity in cancer cells, including those with
multidrug resistance, offering a new therapeutic avenue for researchers and drug development
professionals.

T-1101 tosylate is a first-in-class small molecule that disrupts the protein-protein interaction
between Hecl (Highly expressed in cancer 1) and Nek2 (NIMA-related kinase 2), both of which
are critical for proper mitotic progression.[1][2] This unique mechanism of action contrasts with
traditional mitotic inhibitors that target microtubule dynamics.

Favorable Cross-Resistance Profile

A key challenge in cancer chemotherapy is the development of multidrug resistance (MDR),
often mediated by the overexpression of the MDR1 (P-glycoprotein) efflux pump. This pump
actively removes a wide range of chemotherapeutic agents from cancer cells, rendering them
ineffective. Both taxanes (e.g., paclitaxel, docetaxel) and vinca alkaloids (e.g., vincristine,
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vinblastine) are well-known substrates for the MDR1 pump, leading to a high degree of cross-
resistance between these drug classes.

T-1101 tosylate has shown potent anti-tumor effects in multidrug resistance protein 1 (MDR1)-
driven chemorefractory cancer cell lines.[3] This suggests that T-1101 tosylate is not a
substrate for the MDR1 pump and can effectively kill cancer cells that have developed
resistance to other mitotic inhibitors.

Recent studies in KSHV-positive primary effusion lymphoma (PEL) cell lines, which exhibit high
activity of the MDRL1 transporter, have demonstrated the potent in vitro activity of T-1101
tosylate.[4] These findings indicate that inhibition of the Hec1/Nek2 interaction can overcome
MDR1-mediated resistance.

Comparative In Vitro Efficacy

The following table summarizes the in vitro antiproliferative activity of T-1101 tosylate in
various cancer cell lines. While direct comparative data in isogenic sensitive and resistant cell
lines are not yet publicly available, the low nanomolar IC50 values in cell lines known for MDR1
activity highlight its potential to circumvent this common resistance mechanism.

T-1101 tosylate

Cell Line Cancer Type Reference
IC50 (nM)
Various Breast Cancer
] Breast Cancer 14.29 - 73.65 [2]
Cell Lines
Human Liver Cancer ]
Liver Cancer 15-70 [5]
Cells
K562 Leukemia 13.48 (as TAI-1) [2]
Primary Effusion
Lymphoma Low nanomolar range [4]

Lymphoma (PEL)

Mechanism of Action: A Departure from Microtubule
Targeting
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Unlike taxanes, which stabilize microtubules, and vinca alkaloids, which inhibit their
polymerization, T-1101 tosylate acts upstream by disrupting the Hec1/Nek2 interaction. This
interaction is essential for the proper localization of Hec1 to the kinetochores and for the
regulation of the spindle assembly checkpoint. Inhibition of this interaction leads to
chromosomal misalignment, mitotic catastrophe, and ultimately, apoptotic cell death.[1]

Experimental Protocols
Cell Viability Assay (MTT Assay)

The in vitro antiproliferative activity of T-1101 tosylate and other mitotic inhibitors is commonly
determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and
allowed to adhere overnight.

o Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., T-
1101 tosylate, paclitaxel, vincristine) for a specified period, typically 72 hours.

o MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated
for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert
the yellow MTT to a purple formazan precipitate.

 Solubilization: The culture medium is removed, and a solubilizing agent (e.g., dimethyl
sulfoxide - DMSO) is added to dissolve the formazan crystals.

o Absorbance Reading: The absorbance of each well is measured using a microplate reader at
a wavelength of 570 nm.

e IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting
the percentage of cell viability against the logarithm of the drug concentration and fitting the
data to a sigmoidal dose-response curve.

Visualizing the Mechanisms

To illustrate the distinct mechanisms of action and resistance, the following diagrams are
provided.
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Caption: Mechanisms of action for different mitotic inhibitors and the role of the MDR1 pump in
resistance.
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Caption: Experimental workflow for determining the IC50 of mitotic inhibitors using the MTT
assay.

Conclusion

T-1101 tosylate represents a significant advancement in the development of mitotic inhibitors.
Its unique mechanism of targeting the Hec1/Nek?2 interaction provides a clear advantage in
overcoming the common mechanisms of resistance that plague traditional microtubule-
targeting agents. The demonstrated efficacy of T-1101 tosylate in MDR1-overexpressing
cancer cell models positions it as a promising candidate for the treatment of refractory tumors.
Further clinical investigations are underway to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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